molecular formula C9H15NO B2562013 perhydroinden-1-one oxime CAS No. 81256-04-4

perhydroinden-1-one oxime

Cat. No.: B2562013
CAS No.: 81256-04-4
M. Wt: 153.225
InChI Key: XVCRTDFJYAUMOC-KTKRTIGZSA-N
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Description

Perhydroinden-1-one oxime is a chemical compound with the molecular formula C9H15NO. It is an oxime derivative of perhydroinden-1-one, which means it contains the functional group >C=N-OH. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perhydroinden-1-one oxime can be synthesized through the reaction of perhydroinden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Perhydroinden-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of perhydroinden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity . Additionally, oximes can form stable complexes with metal ions, which can be exploited in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

  • Inden-1-one oxime
  • Cyclohexanone oxime
  • Acetophenone oxime

Uniqueness

Perhydroinden-1-one oxime is unique due to its rigid bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important tool for researchers and industrial chemists alike.

Properties

IUPAC Name

(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRTDFJYAUMOC-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC\2C(C1)CC/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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